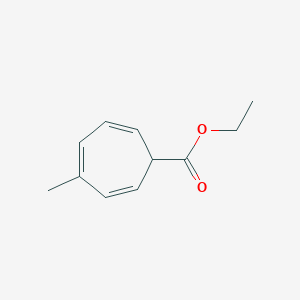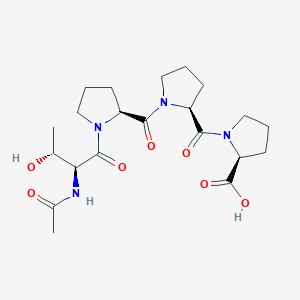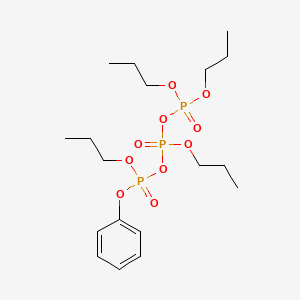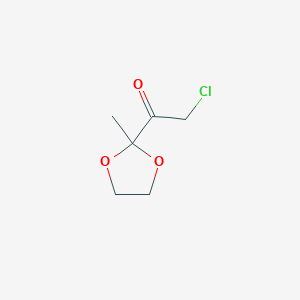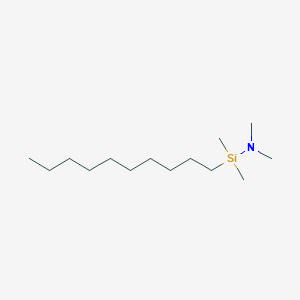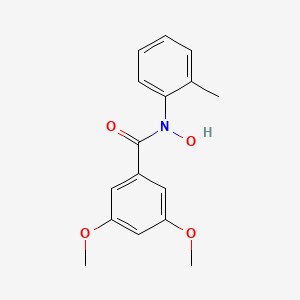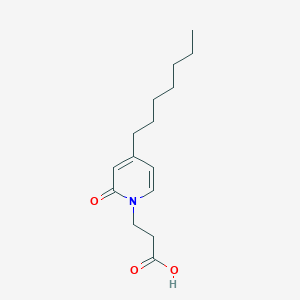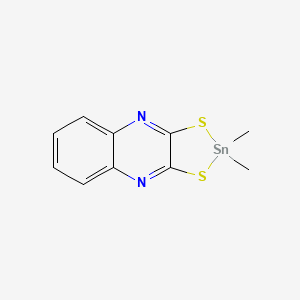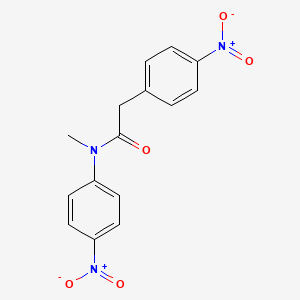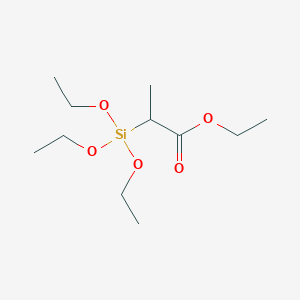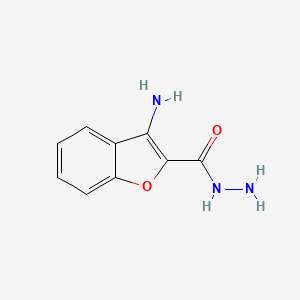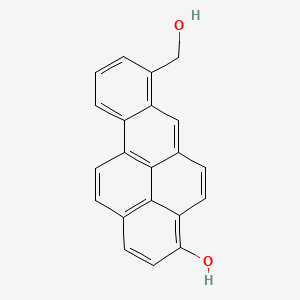
Benzo(a)pyrene-7-methanol, 3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyrene-7-methanol, 3-hydroxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and significant biological activity. It is often studied in the context of environmental science and toxicology due to its presence in various combustion products and its potential health impacts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-7-methanol, 3-hydroxy- typically involves multi-step organic reactions. One common method includes the reduction, dehydration, and dehydrogenation of precursor compounds to form the benzo(a)pyrene structure . The specific conditions for these reactions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of benzo(a)pyrene derivatives often involves the use of large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and specialized equipment to handle the toxic and potentially carcinogenic nature of the compounds involved .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)pyrene-7-methanol, 3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Various substituents can be introduced into the benzo(a)pyrene structure through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled pH and temperature, to proceed efficiently .
Major Products
The major products formed from these reactions include various hydroxylated and epoxidized derivatives of benzo(a)pyrene. These products are often studied for their biological activity and potential health impacts .
Aplicaciones Científicas De Investigación
Benzo(a)pyrene-7-methanol, 3-hydroxy- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Medicine: Research into the compound’s effects on human health, including its potential carcinogenicity, is ongoing.
Mecanismo De Acción
The mechanism by which benzo(a)pyrene-7-methanol, 3-hydroxy- exerts its effects involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to DNA and cause mutations. The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the compound’s effects on gene expression and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another isomer with similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional fused benzene rings, leading to different chemical properties.
Uniqueness
Benzo(a)pyrene-7-methanol, 3-hydroxy- is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. This makes it a valuable compound for studying the detailed mechanisms of PAH toxicity and metabolism .
Propiedades
Número CAS |
79418-86-3 |
|---|---|
Fórmula molecular |
C21H14O2 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)benzo[a]pyren-3-ol |
InChI |
InChI=1S/C21H14O2/c22-11-14-2-1-3-15-16-7-4-12-6-9-19(23)17-8-5-13(10-18(14)15)21(16)20(12)17/h1-10,22-23H,11H2 |
Clave InChI |
NXYDPLHGPNITDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C3C=CC4=C(C=CC5=C4C3=C(C2=C1)C=C5)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


